molecular formula C15H19NO3 B2499236 benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate CAS No. 143321-94-2

benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B2499236
CAS No.: 143321-94-2
M. Wt: 261.321
InChI Key: XRVPHGWCSXRKAY-WEVVVXLNSA-N
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Description

Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from 0°C to 100°C .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the double bond can produce a saturated alkyl chain. Substitution reactions can result in the formation of various benzyl derivatives .

Mechanism of Action

The mechanism of action of benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacologically active compound make it a valuable molecule in scientific research and industrial applications .

Properties

IUPAC Name

benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPHGWCSXRKAY-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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